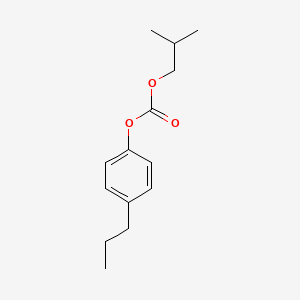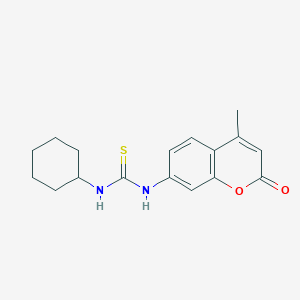
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, also known as COTU, is a compound that has gained attention in the scientific community due to its potential applications in various fields. COTU is a synthetic compound that is widely used in research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
作用機序
The mechanism of action of N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes, such as protein kinase C and phospholipase A2, which are involved in cell signaling and regulation. This compound has also been shown to modulate the activity of ion channels, such as voltage-gated calcium channels, which are involved in the transmission of electrical signals in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and modulate the activity of enzymes and ion channels. In organisms, this compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
実験室実験の利点と制限
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates at high concentrations.
将来の方向性
There are several future directions for research on N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea, including its potential applications in drug development, its mechanism of action, and its interactions with other molecules and signaling pathways. Some potential future directions for research on this compound include investigating its potential as a therapeutic agent for cancer, neurological disorders, and autoimmune diseases; elucidating its mechanism of action at the molecular and cellular levels; and investigating its interactions with other molecules, such as neurotransmitters and cytokines.
合成法
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea is synthesized through a simple reaction between cyclohexyl isothiocyanate and 4-methyl-7-hydroxy-2H-chromen-2-one. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide or dichloromethane. The resulting product is purified through recrystallization to obtain pure this compound.
科学的研究の応用
N-cyclohexyl-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and serotonin, and has potential applications in the treatment of neurological disorders, such as Parkinson's disease and depression. In immunology, this compound has been shown to modulate the activity of immune cells, such as T cells and macrophages, and has potential applications in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
1-cyclohexyl-3-(4-methyl-2-oxochromen-7-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-9-16(20)21-15-10-13(7-8-14(11)15)19-17(22)18-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPWBZSRWPQRSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=S)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5858780.png)
![2-(benzylthio)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5858799.png)

![N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)

![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5858826.png)
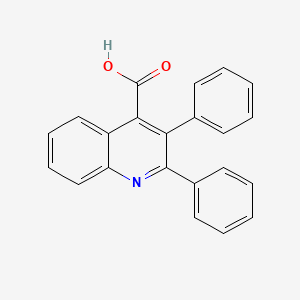
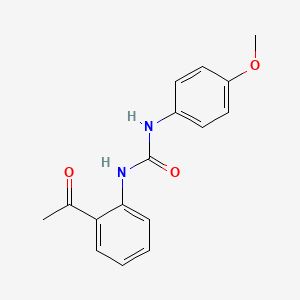
![5-{[(3-chloro-2-methylphenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5858839.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5858849.png)
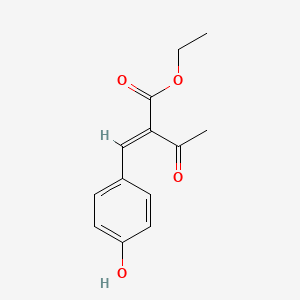
![1-[(4-isopropylphenoxy)acetyl]indoline](/img/structure/B5858875.png)
